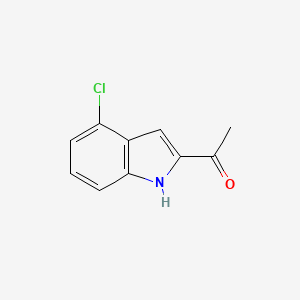

1-(4-chloro-1H-indol-2-yl)ethanone

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic and Medicinal Chemistry

The indole nucleus is a recurring motif in a vast array of natural products and synthetic compounds with significant pharmacological properties. researchgate.net Its structural resemblance to the amino acid tryptophan allows it to interact with a multitude of biological targets, including enzymes and receptors. researchgate.net This versatility has led to the development of numerous indole-containing drugs with applications as anticancer, anti-inflammatory, antioxidant, and antiviral agents. nih.govnih.gov The ability of the indole ring to participate in various chemical transformations makes it a valuable building block for the synthesis of complex molecules and novel therapeutic agents. tandfonline.com The continuous exploration of indole chemistry is driven by the quest for new drugs with improved efficacy and novel mechanisms of action. researchgate.net

The indole framework's importance is underscored by its presence in clinically approved drugs such as the non-steroidal anti-inflammatory drug indomethacin, the antiemetic ondansetron, and various anticancer agents. nih.govmdpi.com The rich chemistry of indole allows for modifications at various positions of the bicyclic system, enabling the fine-tuning of its pharmacological profile. Researchers continue to be drawn to the indole scaffold due to its proven track record in producing biologically active compounds and the potential for discovering new therapeutic leads. researchgate.netmdpi.com

Positional and Substituent Diversity in Indole Derivatives for Research Exploration

The chemical reactivity of the indole ring allows for the introduction of a wide variety of substituents at different positions, leading to a vast library of derivatives with diverse biological activities. While the C3 position is the most common site for electrophilic substitution, methods have been developed to introduce functionalities at other positions, including C2. daneshyari.com The nature and position of these substituents play a crucial role in determining the molecule's interaction with biological targets.

For instance, the introduction of halogen atoms, such as chlorine or bromine, can significantly enhance the lipophilicity and, consequently, the biological activity of indole derivatives. nih.gov The position of the halogen substituent is also critical; for example, halogenation at positions 5 or 7 of the indole ring has been shown to influence cytotoxicity in cancer cell lines. mdpi.com Furthermore, the addition of different functional groups, such as acyl, alkyl, or aryl moieties, at various positions contributes to the vast chemical space of indole derivatives available for research. This diversity allows for systematic structure-activity relationship (SAR) studies to identify key structural features responsible for specific biological effects.

Research Focus on Substituted Indole-2-ethanone Analogues, with Emphasis on 1-(4-chloro-1H-indol-2-yl)ethanone

Among the myriad of indole derivatives, substituted indole-2-ethanone analogues have garnered significant attention in chemical and pharmacological research. The presence of an ethanone (B97240) (acetyl) group at the C2 position of the indole ring provides a key synthetic handle for further molecular elaboration. This functionality can participate in a variety of chemical reactions, allowing for the construction of more complex molecular architectures.

The specific compound, this compound, combines the key features of a C2-acylated indole with a halogen substituent on the benzene (B151609) ring. The chlorine atom at the C4 position is expected to influence the electronic properties and lipophilicity of the molecule, potentially modulating its biological activity. Research into this and related analogues aims to understand how these structural modifications impact their chemical reactivity and potential as scaffolds for the development of new bioactive compounds. While direct and extensive research findings on the biological activity of this compound are not widely published, its structure suggests potential for exploration in various therapeutic areas, mirroring the broader activities of other substituted indoles.

Overview of Current Research Trajectories for Halogenated Indole Derivatives

The incorporation of halogen atoms into the indole scaffold is a well-established strategy in medicinal chemistry to enhance biological activity. nih.gov Current research continues to explore the impact of halogenation on the pharmacological properties of indole derivatives, with a focus on developing more potent and selective therapeutic agents.

Key research trajectories include:

Anticancer Drug Discovery: Halogenated indoles are being investigated as potent anticancer agents. nih.govmdpi.com Studies have shown that the presence of chlorine or bromine atoms can enhance the cytotoxicity of indole derivatives against various cancer cell lines. nih.gov Research is focused on optimizing the position and type of halogen substituent to improve anticancer efficacy and selectivity.

Kinase Inhibition: Many halogenated indole derivatives have been identified as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov The halogen atoms can form important interactions within the ATP-binding pocket of kinases, contributing to their inhibitory activity.

Antimicrobial Agents: The antimicrobial potential of halogenated indoles is another active area of investigation. Researchers are synthesizing and evaluating new derivatives for their activity against a range of bacterial and fungal pathogens.

Development of Novel Synthetic Methodologies: The development of efficient and regioselective methods for the halogenation of indoles remains a significant area of research in organic synthesis. These methods are crucial for accessing a diverse range of halogenated indole derivatives for biological screening.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| CAS Number | 888723-87-3 |

Spectroscopic Data of this compound

While a complete, published spectroscopic analysis for this compound is not widely available, related compounds provide insight into the expected spectral features. For instance, the NIST WebBook provides data for the simpler analogue, 1-(4-chlorophenyl)ethanone. nist.govnist.govnist.gov Spectroscopic data for this compound can be found through specialized chemical suppliers. bldpharm.com

| Spectroscopic Data |

| ¹H NMR |

| ¹³C NMR |

| Mass Spectrometry (MS) |

| Infrared (IR) Spectroscopy |

Note: Specific peak assignments and detailed spectra are typically provided by chemical suppliers or in dedicated research publications.

Synthesis of this compound

The synthesis of 2-acylindoles, including this compound, can be achieved through various synthetic routes. One common approach involves the Friedel-Crafts acylation of an appropriately substituted indole. However, the direct acylation of the indole nucleus often leads to substitution at the more nucleophilic C3 position. Therefore, strategies to direct acylation to the C2 position are often employed.

Alternative methods may involve the cyclization of suitably functionalized precursors. For example, a common route to 2-substituted indoles is the Fischer indole synthesis, although this typically requires specific starting materials. More modern approaches might utilize metal-catalyzed cross-coupling reactions or other named reactions to construct the indole ring or introduce the acetyl group at the C2 position. The synthesis of a related compound, [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acid, was achieved through a novel indole formation involving an alkylation/1,4-addition/elimination/isomerization cascade. nih.gov

Chemical Reactions of this compound

The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the indole nucleus, the acetyl group, and the chloro substituent.

Reactions at the Indole Nitrogen: The N-H of the indole can undergo various reactions, including alkylation, acylation, and protection with a suitable protecting group. These reactions are often necessary to modify the properties of the molecule or to prevent side reactions in subsequent synthetic steps.

Reactions of the Acetyl Group: The ketone functionality of the acetyl group can undergo a wide range of classical ketone reactions. These include reduction to the corresponding alcohol, oxidation, conversion to an oxime, and reactions with organometallic reagents to form tertiary alcohols. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

Electrophilic Aromatic Substitution: The indole ring can undergo further electrophilic substitution. The position of this substitution will be directed by the existing substituents.

Cross-Coupling Reactions: The chlorine atom on the benzene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Potential Biological Activities of this compound

While specific biological data for this compound is limited in publicly accessible literature, the structural motifs present in the molecule suggest potential for a range of biological activities, based on the known pharmacology of related indole derivatives.

Anticancer Activity: The presence of a halogenated indole scaffold is a common feature in many anticancer agents. nih.govmdpi.com The chlorine atom may enhance the compound's ability to interact with biological targets relevant to cancer.

Kinase Inhibitory Activity: Substituted indoles are known to be potent inhibitors of various protein kinases. nih.gov The ethanone and chloro-substituted indole core could serve as a scaffold for designing novel kinase inhibitors.

Antimicrobial Activity: Indole derivatives have shown promise as antimicrobial agents. The specific substitution pattern of this compound may confer activity against certain bacterial or fungal strains.

Anti-inflammatory Activity: The indole nucleus is a key component of the anti-inflammatory drug indomethacin. nih.gov It is plausible that this compound could exhibit anti-inflammatory properties.

Further research and biological screening are necessary to elucidate the specific pharmacological profile of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

1-(4-chloro-1H-indol-2-yl)ethanone |

InChI |

InChI=1S/C10H8ClNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3 |

InChI Key |

ILJIGDRTFMVWLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(N1)C=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chloro 1h Indol 2 Yl Ethanone and Cognate Indole Derivatives

Foundational Synthetic Routes to the Indole (B1671886) Nucleus

The construction of the indole ring system can be achieved through various synthetic pathways, each with its own scope and limitations. These methods are fundamental to organic chemistry and provide access to a diverse library of substituted indoles.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles. byjus.comyoutube.com The reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone, under acidic conditions. byjus.comwikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to catalyze the reaction. wikipedia.org

The mechanism, elucidated over many years, proceeds through several key steps: byjus.com

The arylhydrazone tautomerizes to its enamine form. youtube.com

Protonation of the enamine is followed by a crucial, irreversible byjus.combyjus.com-sigmatropic rearrangement, which forms a new carbon-carbon bond and cleaves the weak nitrogen-nitrogen bond. youtube.comyoutube.com

The resulting diimine intermediate rearomatizes, and the newly formed amino group undergoes an intramolecular cyclization by attacking the imine carbon. byjus.com

Finally, the elimination of a molecule of ammonia (B1221849) from the resulting aminoindoline, driven by the formation of the stable aromatic indole ring, yields the final product. byjus.comyoutube.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting arylhydrazine is incorporated into the final indole ring. wikipedia.org The reaction can often be performed in a single pot, and its versatility allows for the synthesis of a wide range of substituted indoles. byjus.com However, the regioselectivity can be an issue with unsymmetrical ketones, potentially leading to a mixture of isomeric products. byjus.com

Table 1: Summary of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Arylhydrazine, Aldehyde or Ketone. byjus.com |

| Catalysts | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). wikipedia.org |

| Key Intermediate | Arylhydrazone, which rearranges via a byjus.combyjus.com-sigmatropic shift. youtube.com |

| Advantages | Widely applicable, often a one-pot reaction, robust and well-studied. byjus.com |

| Limitations | Requires elevated temperatures; regioselectivity issues with unsymmetrical ketones; meta-substituted hydrazines can yield two isomers. youtube.comorganic-chemistry.org |

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step method for producing indoles, often serving as a popular alternative to the Fischer synthesis. patsnap.com This process is particularly valuable because the starting materials, ortho-nitrotoluenes, are often commercially available or readily prepared. patsnap.com

The synthesis proceeds as follows:

Enamine Formation: The o-nitrotoluene reacts with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-nitrostyrene (an enamine). patsnap.com The intermediate enamines are typically intensely colored, push-pull olefins due to the extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group. patsnap.com

Reductive Cyclization: The nitro group of the intermediate enamine is reduced to an amine, which spontaneously cyclizes and eliminates the secondary amine (e.g., pyrrolidine) to form the aromatic indole ring. patsnap.com A variety of reducing agents are effective for this step, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, stannous chloride, or sodium hydrosulfite. patsnap.comresearchgate.net

This method is prized for its high yields, mild reaction conditions, and ability to avoid the strongly acidic environments required by the Fischer synthesis. patsnap.com Modern advancements have led to one-pot procedures that further enhance its efficiency by eliminating the need to isolate the potentially unstable enamine intermediate. nih.gov

Table 2: Summary of the Leimgruber-Batcho Indole Synthesis

| Feature | Description |

| Reactants | o-Nitrotoluene, Formamide acetal (e.g., DMF-DMA), Pyrrolidine (optional). patsnap.com |

| Key Reaction | Reductive cyclization of an intermediate enamine. patsnap.com |

| Reducing Agents | Raney Nickel/Hydrazine, H₂/Pd-C, SnCl₂, Sodium Hydrosulfite. patsnap.comresearchgate.net |

| Advantages | High yields, mild conditions, accessible starting materials, avoids strong acids. patsnap.com |

| Limitations | The synthesis is inherently a two-step process, though one-pot variations exist. nih.gov |

The Bartoli indole synthesis, reported in 1989, is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes. researchgate.netresearchgate.net The reaction involves the addition of a vinyl Grignard reagent to a nitroarene. researchgate.net

A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitroarene; the reaction often fails or gives low yields without it. researchgate.net The steric bulk of this ortho group is believed to facilitate the key rearrangement step. The reaction mechanism is understood to involve: researchgate.netresearchgate.net

Addition of a first equivalent of the vinyl Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate.

The nitrosoarene is then attacked by a second equivalent of the Grignard reagent.

This adduct undergoes a byjus.combyjus.com-sigmatropic rearrangement.

The rearranged intermediate cyclizes, and after an acidic workup, the 7-substituted indole is formed. A third equivalent of the Grignard reagent is necessary to drive the reaction to completion. researchgate.net

The Bartoli synthesis is highly valued for its ability to directly install substituents at the C7 position, a feat that is often difficult to achieve with other methods. It provides a flexible and direct route to indoles that can be substituted on both the carbocyclic and pyrrole (B145914) rings. researchgate.net

Table 3: Summary of the Bartoli Indole Synthesis

| Feature | Description |

| Reactants | Ortho-substituted nitroarene, Vinyl Grignard reagent (3 equivalents). researchgate.net |

| Key Feature | Provides direct access to 7-substituted indoles. researchgate.net |

| Requirement | A substituent (preferably bulky) is required ortho to the nitro group for good yields. researchgate.net |

| Advantages | Unique ability to form 7-substituted indoles; tolerates various functional groups. |

| Limitations | Requires at least one ortho substituent; yields can be moderate. |

The Bischler-Mohlau indole synthesis is a classic method that forms a 2-aryl-indole from the reaction of an α-haloacetophenone (e.g., α-bromo-acetophenone) with an excess of an aniline (B41778). The reaction is named for August Bischler and Richard Möhlau.

The proposed mechanism involves two main stages:

The initial formation of an α-arylaminoketone intermediate through the reaction of the α-haloacetophenone with two molecules of aniline.

This intermediate then undergoes an acid-catalyzed electrophilic cyclization, followed by tautomerization, to yield the final 2-aryl-indole product.

Historically, this synthesis was often hampered by harsh reaction conditions, unpredictable results, and low yields. However, various modifications have been developed over the years to improve its reliability and scope, making it a useful tool for the preparation of specific polycyclic and 2-arylindoles.

Table 4: Summary of the Bischler-Mohlau Indole Synthesis

| Feature | Description |

| Reactants | α-Haloacetophenone, Aniline (in excess). |

| Product Type | Primarily 2-aryl-indoles. |

| Key Step | Cyclization of an intermediate α-arylaminoketone. |

| Advantages | Provides a route to 2-arylindoles. |

| Limitations | Historically plagued by harsh conditions and low yields, though modern modifications exist. |

The Gassmann indole synthesis is a versatile one-pot method for creating substituted indoles from an aniline and a ketone bearing a thioether substituent. wikipedia.org This reaction, developed by Paul Gassmann, proceeds through a unique sequence involving a sigmatropic rearrangement.

The mechanism is comprised of three distinct steps performed sequentially in a single pot: wikipedia.org

N-Halogenation: The aniline is treated with an N-halogenating agent, such as tert-butyl hypochlorite (B82951) (t-BuOCl), to form an N-chloroaniline.

Sulfonium (B1226848) Salt Formation: The N-chloroaniline reacts with a β-keto-thioether at low temperatures to generate an azasulfonium salt.

Rearrangement and Cyclization: A base, such as triethylamine, is added. This deprotonates the carbon alpha to the carbonyl and sulfonium groups, forming a sulfur ylide. The ylide immediately undergoes a byjus.com-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement) to give an ortho-substituted aminoketone. This intermediate then cyclizes to form a 3-thioalkyl-indole. wikipedia.org

The 3-thioalkyl group is often removed in a subsequent step using a reducing agent like Raney nickel to yield the final 3-unsubstituted indole. wikipedia.org The reaction generally fails with electron-rich anilines. wikipedia.org

Table 5: Summary of the Gassmann Indole Synthesis

| Feature | Description |

| Reactants | Aniline, β-Keto-thioether, N-Halogenating agent (e.g., t-BuOCl), Base (e.g., Triethylamine). wikipedia.org |

| Key Step | byjus.com-Sigmatropic rearrangement of a sulfur ylide. wikipedia.org |

| Product Type | Initially forms a 3-thioalkyl-indole, which can be desulfurized. |

| Advantages | One-pot synthesis, provides access to specifically substituted indoles. wikipedia.org |

| Limitations | Does not work well with electron-rich anilines; requires malodorous thioethers. wikipedia.org |

The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that constructs the indole ring from an ortho-haloaniline (typically o-iodoaniline) and a disubstituted alkyne. byjus.com This heteroannulation reaction, developed by Richard C. Larock, is notable for its excellent regioselectivity and broad scope.

The catalytic cycle is generally accepted to proceed via the following pathway: byjus.com

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the o-iodoaniline to form an arylpalladium(II) complex.

Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and then undergoes a regioselective migratory insertion into the aryl-palladium bond.

Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium center, forming a six-membered palladacycle intermediate.

Reductive Elimination: The intermediate undergoes reductive elimination to form the C-N bond of the indole product, regenerating the palladium(0) catalyst for the next cycle. byjus.com

The Larock synthesis is highly effective for preparing 2,3-disubstituted indoles with a high degree of control over the substitution pattern. Its versatility has made it a valuable tool in the synthesis of complex natural products and pharmacologically active molecules.

Table 6: Summary of the Larock Indole Synthesis

| Feature | Description |

| Reactants | o-Haloaniline (e.g., o-iodoaniline), Disubstituted alkyne. byjus.com |

| Catalyst | Palladium complex, such as Pd(OAc)₂. byjus.com |

| Product Type | 2,3-Disubstituted indoles. |

| Advantages | High versatility and regioselectivity, mild conditions, broad functional group tolerance. byjus.com |

| Limitations | Requires a palladium catalyst and often specific ligands or additives. |

Targeted Synthesis of 2-Acylindoles and 4-Chloroindole (B13527) Scaffoldsnih.govrsc.org

The synthesis of specifically substituted indoles, such as 1-(4-chloro-1H-indol-2-yl)ethanone, requires precise control over the regiochemistry of the reactions. The introduction of an acyl group at the C-2 position and a chloro group at the C-4 position of the indole ring presents distinct synthetic challenges that have been addressed through various innovative strategies.

Strategies for Regioselective Introduction of the Ethanone (B97240) Moiety at C-2 of the Indole Ringcolab.ws

The C-3 position of the indole ring is the most common site for electrophilic substitution, making the regioselective introduction of a functional group at the C-2 position a more complex task. cdnsciencepub.com However, several methods have been developed to achieve C-2 acylation.

One effective strategy involves the use of rhodium catalysis. Tandem rhodium-catalyzed oxidative allylation and annulation of acetanilides with allyl acetate (B1210297) can produce C-2 functionalized indoles. rsc.org Another approach is a base-promoted synthesis that proceeds via a 5-endo-dig cyclization of 2-alkynylanilines, which is then followed by aroylation of the resulting carbanion to yield α-(2-indolyl) ketones. colab.ws A novel indole formation has also been described that involves an alkylation/1,4-addition/elimination/isomerization cascade, which can be executed in a single pot to produce 2-acylindoles. nih.gov

Table 1: Selected Methods for C-2 Acylation of Indoles

| Method | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| Tandem Catalysis | Rhodium catalyst, Allyl acetate | Oxidative allylation and annulation of acetanilides. | rsc.org |

| Base-Promoted Cyclization | Base, 2-Alkynylanilines | 5-endo-dig cyclization followed by aroylation. | colab.ws |

Methodologies for Selective Halogenation (e.g., Chlorination) at the C-4 Position of the Indole Ringrsc.orgacs.org

Functionalizing the benzene (B151609) core of the indole scaffold, particularly at the C-4 position, is notoriously challenging. acs.org Site selectivity is often difficult to control, but modern synthetic methods have provided effective solutions.

A prominent strategy involves the use of a transient directing group. This approach can achieve site-selective direct C-4 halogenation of indoles. acs.org Another powerful technique is the use of a mixture of an azidoiodinane and a copper(II) chloride complex. This system allows for the highly selective chlorination of C(sp³)–H bonds under mild conditions with exceptional functional group tolerance, which is suitable for late-stage functionalization of complex molecules. nih.gov Furthermore, rhodium(III) catalysis, guided by a trifluoroacetyl group at the C-3 position, has been shown to direct C-4 alkenylation, demonstrating the principle of using directing groups for C-4 functionalization. rsc.org

Table 2: Methodologies for C-4 Chlorination of Indoles

| Methodology | Key Reagents/Catalyst | Principle | Reference |

|---|---|---|---|

| Transient Directing Group | Directing Group | Temporarily blocks other reactive sites to direct chlorination to C-4. | acs.org |

| Copper-Catalyzed Chlorination | Azidoiodinane, Cu(II) Chloride | Selective C-H activation and chlorine atom transfer. | nih.gov |

Multi-component Reactions in the Synthesis of Indole Derivativesnih.govtandfonline.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are a powerful tool in organic synthesis. nih.govrsc.org They offer efficiency, atom economy, and the ability to rapidly generate molecular diversity. nih.gov The indole scaffold has been a frequent target for MCRs, leading to the synthesis of complex heterocyclic compounds. nih.govtandfonline.comresearchgate.net

For instance, a three-component reaction of indoles, α-oxoketene dithioacetals, and an aldehyde can be used to synthesize various heterocyclic systems. nih.gov Another example involves the one-pot reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile, which can be catalyzed by piperidine (B6355638) under ultrasonic irradiation to produce indol-3-yl substituted pyran derivatives. nih.gov Recently, a unique MCR has been developed for the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, from indole, formaldehyde, and an amino hydrochloride. rsc.orgrsc.org These reactions showcase the versatility of MCRs in constructing diverse indole-based architectures. nih.govtandfonline.com

Green Chemistry Approaches in Indole Synthesis Researchnih.govresearchgate.netbeilstein-journals.org

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to indole synthesis. nih.govresearchgate.nettandfonline.com This shift is driven by a growing environmental awareness and the need for more sustainable, safe, and cost-effective synthetic methods. nih.gov Key green approaches include microwave-assisted synthesis and the use of environmentally benign solvents and catalysts. researchgate.nettandfonline.com

Microwave-Assisted Synthesis for Enhanced Efficiencynih.govtandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorganic-chemistry.org The synthesis of indole derivatives has significantly benefited from this technology. tandfonline.comnih.govtandfonline.com

For example, the Bischler indole synthesis can be performed under solvent-free, solid-state conditions using microwave irradiation, providing an environmentally friendly method for preparing 2-arylindoles. organic-chemistry.org Similarly, a microwave-assisted, regioselective three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds offers a rapid and metal-free route to 3-functionalized indoles. acs.orgacs.org Palladium-catalyzed intramolecular oxidative coupling to form indole rings can also be optimized by using microwave heating, resulting in excellent yields and high regioselectivity. unina.it

Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Bischler Synthesis | N/A (Often requires harsh conditions) | 45-60 seconds, 52-75% | organic-chemistry.org |

| Three-Component Domino Reaction | N/A | 40 minutes, High Yields | acs.org |

Application of Ionic Liquids, Water as Solvent, and Solid Acid Catalystsbeilstein-journals.orgresearchgate.net

The use of alternative reaction media and catalysts is a cornerstone of green chemistry. nih.gov Ionic liquids, water, and solid acid catalysts have all been successfully employed in the synthesis of indole derivatives, offering significant advantages over traditional methods. cdnsciencepub.combeilstein-journals.orgresearchgate.net

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both solvents and catalysts. thieme-connect.com They are particularly advantageous due to their negligible vapor pressure and thermal stability. thieme-connect.com Sulfonic-acid-functionalized ionic liquids have been used as recyclable Brønsted acid catalysts for the efficient synthesis of 3-substituted indoles and bis(indolyl)methanes under solvent-free conditions. cdnsciencepub.comcdnsciencepub.com ILs have also been shown to increase the rate of alkylation reactions of the indole anion. researchgate.net

Water as a Solvent: Performing organic reactions in water is highly desirable from a green chemistry perspective. researchgate.net The synthesis of indole derivatives has been achieved in water using various catalytic systems, including transition metals, nanoparticles, and surfactants. researchgate.net For example, an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols has been developed by reacting indoles with aromatic fluoromethyl ketones in water, mediated by potassium carbonate and tetrabutylphosphonium (B1682233) bromide. nih.gov

Solid Acid Catalysts: Replacing soluble acid catalysts with solid, reusable alternatives is a significant improvement in many synthetic protocols, including the classic Fischer indole synthesis. ijarsct.co.in Solid acids like phosphated zirconia and bismuth nitrate (B79036) pentahydrate have been used as efficient and reusable heterogeneous catalysts for the synthesis of highly substituted indoles and diindolylpropanes. tandfonline.comtandfonline.com These catalysts function under mild conditions, require less time, and can be easily recovered and reused. tandfonline.comtandfonline.com Cation exchange resins like Amberlite IR-120 have also been employed for the effective synthesis of indole derivatives. researchgate.net

Table 4: Green Catalysts and Solvents in Indole Synthesis

| Approach | Catalyst/Solvent | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Ionic Liquid | Sulfonic-acid-functionalized IL | Michael addition of indoles | Recyclable catalyst, solvent-free, high yields. | cdnsciencepub.comcdnsciencepub.com |

| Water | Water, K₂CO₃/n-Bu₄PBr | Hydroxyalkylation of indole | Environmentally benign, no column chromatography needed. | nih.gov |

Solvent-Free Reaction Conditions and Nanoparticle Catalysis

The advancement of green chemistry has spurred significant research into developing sustainable and environmentally benign synthetic methodologies. In the context of indole synthesis, two prominent strategies that align with these principles are the implementation of solvent-free reaction conditions and the use of nanoparticle-based catalysts. These approaches address the growing demand for methods that minimize waste, reduce the use of hazardous organic solvents, and enhance reaction efficiency. researchgate.netopenmedicinalchemistryjournal.com

Solvent-free reactions, often conducted under neat or solid-state conditions, offer numerous advantages, including simplified work-up procedures, reduced environmental impact, and often, lower costs. tandfonline.com When coupled with nanoparticle catalysis, these benefits are frequently amplified. Nanoparticles provide a high surface-area-to-volume ratio, which can lead to remarkable catalytic activity, higher yields, shorter reaction times, and increased selectivity under milder conditions compared to their bulk counterparts. researchgate.netopenmedicinalchemistryjournal.com

A particularly promising area is the use of magnetic nanoparticles (MNPs) as catalysts. researchgate.net Their magnetic nature allows for straightforward and efficient recovery from the reaction mixture using an external magnet, enabling simple product purification and multiple reuse cycles of the catalyst without significant loss of activity. This recyclability is a key tenet of green chemistry. researchgate.net

Several studies have demonstrated the efficacy of these methods for the synthesis of various indole derivatives, showcasing the versatility and potential of combining solvent-free techniques with advanced catalytic systems.

Detailed Research Findings

Research in this area has explored a variety of nanoparticle catalysts for the synthesis of diverse indole-containing scaffolds under solvent-free or eco-friendly conditions.

Magnetic Nanoparticle (MNP) Catalysis: Magnetic nanoparticles have been extensively used as robust, heterogeneous catalysts. For instance, a novel solvent-free catalytic approach utilized magnetic nano FeO for reactions between epoxides and indoles. researchgate.net In other work, a magnetic polyacrylonitrile (B21495) (PAN) copper catalyst was developed and proved to be a highly efficient system for the synthesis of 3-acylated indoles, achieving high yields ranging from 76–93%. researchgate.net

A one-pot, three-component reaction for synthesizing bioactive 4H- scientific.netresearchgate.netnih.govtriazolo[1,5-a]indole derivatives has been successfully conducted using a custom-engineered copper catalyst on a magnetic Fe3O4@β-cyclodextrin support. acs.org This reaction proceeded under neat (solvent-free) conditions at 80 °C, affording high yields of up to 88%. The catalyst demonstrated excellent stability and could be reused for at least five consecutive cycles without a significant drop in product yield. acs.org

Other Nanoparticle Systems: Beyond magnetic particles, other nano-catalysts have been developed. ZnO-CaO nanoparticles, prepared biosynthetically under solvent-free conditions from zinc acetate and eggshell waste, have been shown to be an efficient catalyst for producing indole derivatives. scientific.netresearchgate.net While the synthesis of the indole derivatives in this specific study was conducted in ethanol, the green, solvent-free preparation of the catalyst itself is a significant step towards more sustainable chemical processes. scientific.netresearchgate.net

The following table summarizes selected examples of nanoparticle-catalyzed reactions for the synthesis of various indole derivatives, highlighting the reaction conditions and outcomes.

Table 1: Examples of Nanoparticle-Catalyzed Synthesis of Indole Derivatives

| Catalyst | Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Magnetic nano FeO | Epoxides, Indoles | Solvent-free | Indole derivatives | Not specified | researchgate.net |

| Magnetic PAN Cu | Indole, Diketo compound | Not specified | 3-Acylated indoles | 76-93% | researchgate.net |

| Fe3O4@β-CD-Cu | o-Azidobenzaldehyde, Secondary amines, Terminal alkynes | Solvent-free, 80 °C | 4H- scientific.netresearchgate.netnih.govTriazolo[1,5-a]indoles | up to 88% | acs.org |

These examples underscore the broad applicability and effectiveness of nanoparticle catalysis in synthesizing complex heterocyclic structures related to this compound. The combination of high efficiency, catalyst reusability, and adherence to green chemistry principles makes this a compelling area for further development in synthetic organic chemistry.

Advanced Spectroscopic and Structural Characterization of 1 4 Chloro 1h Indol 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environments

A ¹H NMR spectrum of 1-(4-chloro-1H-indol-2-yl)ethanone would be expected to show distinct signals for each unique proton in the molecule. The indole (B1671886) N-H proton would likely appear as a broad singlet at a downfield chemical shift (typically > 10 ppm). The aromatic protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region (approximately 7.0-8.0 ppm), with their splitting patterns (doublets, triplets) dictated by their coupling to adjacent protons. The C-3 proton on the indole ring would likely be a singlet, and the methyl protons of the acetyl group would also appear as a sharp singlet, but at a much more upfield position (around 2.5 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework

The ¹³C NMR spectrum would reveal a signal for each of the 10 unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be the most downfield signal (typically > 190 ppm). The eight carbons of the 4-chloroindole (B13527) ring would appear in the aromatic region (approximately 110-140 ppm), with the carbon bearing the chlorine atom showing a characteristic chemical shift. The methyl carbon of the acetyl group would be the most upfield signal.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques would be essential to unambiguously assign the proton and carbon signals and confirm the connectivity.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon frameworks.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. For example, it would show a correlation between the methyl protons and the carbonyl carbon, and between the C-3 proton and the carbonyl carbon, confirming the placement of the acetyl group at the C-2 position of the indole ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum provides information about the functional groups present. Key expected absorption bands for this compound would include:

A sharp, strong absorption for the carbonyl (C=O) stretch of the ketone, typically around 1650-1680 cm⁻¹.

A moderate to sharp absorption for the N-H stretch of the indole ring, around 3200-3400 cm⁻¹.

Multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic and indole rings.

A band in the 700-850 cm⁻¹ region associated with the C-Cl stretching vibration.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular formula is C₁₀H₈ClNO. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight (approximately 193.03 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak. A prominent fragment would likely correspond to the loss of the methyl group (M-15) or the entire acetyl group (M-43), leading to the formation of a stable acylium ion or indolyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum reveals information about the conjugated systems within the molecule. The indole ring system is a significant chromophore. This compound would be expected to exhibit characteristic absorptions in the UV region (200-400 nm). These absorptions arise from π→π* electronic transitions within the conjugated indole system and n→π* transitions associated with the carbonyl group's non-bonding electrons. The conjugation of the acetyl group with the indole ring would influence the position and intensity of these absorption maxima (λmax).

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

A comprehensive search of crystallographic databases and the scientific literature, including the Cambridge Structural Database (CSD), reveals that a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, are not available at this time.

To provide a framework for understanding the potential solid-state conformation of this molecule, data from closely related structures can offer valuable insights. For instance, the analysis of other substituted indole derivatives and similar heterocyclic ketones through X-ray crystallography consistently reveals key structural features that would be anticipated in this compound.

In analogous structures, intermolecular hydrogen bonds involving the indole N-H donor and a suitable acceptor, such as the carbonyl oxygen of an adjacent molecule, are common and play a crucial role in the formation of one-, two-, or three-dimensional networks. The presence of the chlorine atom at the 4-position of the indole ring could also lead to specific halogen-related intermolecular contacts, further influencing the crystal packing arrangement.

While a definitive analysis awaits an experimental X-ray crystallographic study of this compound, the foundational principles of molecular geometry and crystal engineering allow for a predictive understanding of its solid-state characteristics. The precise details of its conformational preferences and intermolecular interactions remain a subject for future research.

Structure Activity Relationship Sar Studies and Preclinical Mechanistic Investigations of 1 4 Chloro 1h Indol 2 Yl Ethanone and Analogues

Influence of Halogenation (Chlorine at C-4) on Biological Activity Profiles

The introduction of halogen atoms, particularly chlorine, onto the indole (B1671886) ring is a common strategy in drug design to modulate a molecule's physicochemical properties and biological activity. znaturforsch.com Functionalization at the C-4 position, while historically less common than at other positions, is of growing interest for creating novel bioactive compounds. dovepress.commdpi.com The electron-withdrawing nature and lipophilicity of chlorine at the C-4 position can significantly alter a compound's absorption, metabolism, and interaction with biological targets. znaturforsch.comnih.gov For instance, studies on some indole derivatives have shown that ring substitution can prolong the serum half-life by interfering with metabolic hydroxylation, thereby enhancing pharmacological activity. nih.gov

Impact on Enzyme Inhibition Mechanisms (e.g., Hyaluronidase (B3051955) Inhibition)

Hyaluronidases are enzymes that degrade hyaluronic acid, a key component of the extracellular matrix. Their inhibition is a therapeutic target for conditions involving inflammation and tissue degradation. researchgate.netnih.gov Research into indole derivatives has identified halogenation as a critical factor for potent hyaluronidase inhibition.

In a study of indole-2- and -3-carboxamide derivatives, halogen substitution was found to be crucial for achieving good inhibitory effects. nih.govsemanticscholar.org Specifically, the research highlighted that chlorination or fluorination on an associated benzamide (B126) ring was necessary for potent activity. nih.govsemanticscholar.org While these studies did not place the halogen directly on the C-4 position of the indole, they establish a strong principle that the electronegative and lipophilic character of halogens is favorable for interaction with the hyaluronidase enzyme. Further investigation into aminomethyl indole derivatives as hyaluronidase inhibitors suggested that more lipophilic compounds generally exhibit better inhibition, a property that is directly influenced by halogenation. nih.gov

Table 1: Hyaluronidase Inhibition by Substituted Indole Derivatives This table presents findings from related indole compounds to illustrate the principle of halogenation's effect on enzyme inhibition.

| Compound Type | Substituent(s) | Inhibition Potency (IC₅₀) | Source |

|---|---|---|---|

| Indole-carboxamide Derivatives | Mono-halogenated benzamide | 25-41 µM | nih.govsemanticscholar.org |

| Aminomethyl Indole Derivatives | Phenyl at C-5 | 23% inhibition at 50 µM | nih.gov |

| Vcpal (Reference Inhibitor) | 6-palmitoyl-L-ascorbic acid | 8.36 µM | nih.govsemanticscholar.org |

Data is synthesized from multiple sources to show comparative activities.

Role in Modulating Receptor Binding Affinity and Selectivity

The effect of halogenation on receptor binding is highly dependent on the specific receptor and the location of the halogen. A chlorine atom at the C-4 position can influence binding affinity and selectivity through steric and electronic effects that alter how the ligand fits into the receptor's binding pocket.

For example, in the development of melatonin (B1676174) receptor agonists, substitution with halogens like chlorine on the indole ring was found to decrease binding affinity compared to the parent compound. Conversely, in the context of 5-HT₃ receptor antagonists like ondansetron, a chlorine atom on the indole nucleus was found to be as functionally effective as a methyl group, indicating its important role in the ligand-receptor interaction. researchgate.net Studies on bisindole compounds designed as HIV-1 fusion inhibitors targeting the gp41 protein showed that altering the linkage position between indole rings (e.g., 5-6' vs. 6-6') significantly reduced binding affinity and antiviral activity, underscoring the spatial importance of substituents. znaturforsch.com These examples demonstrate that while the C-4 chlorine in 1-(4-chloro-1H-indol-2-yl)ethanone would undoubtedly influence receptor interactions, its effect—whether beneficial or detrimental—is target-specific.

Significance of the Ethanone (B97240) Moiety at C-2 for Modulating Bioactivity

Functionalization at the C-2 position of the indole ring is a key strategy for developing bioactive molecules. The ethanone (acetyl) group at this position introduces a carbonyl function and a potential point for hydrogen bonding, which can be pivotal for anchoring the molecule to its biological target.

Contribution to Key Ligand-Target Interactions

The carbonyl group within the C-2 ethanone moiety is a strong hydrogen bond acceptor. This feature is crucial for forming strong and specific interactions with amino acid residues in the binding sites of proteins and enzymes. researchgate.net

Modulation of Specific Biological Pathways and Molecular Recognition

The C-2 ethanone group can orient the molecule within a binding pocket to modulate specific biological pathways. By establishing key interactions, this moiety can trigger or block downstream signaling cascades. For instance, a study on 1-(1H-indol-1-yl)ethanone derivatives (positional isomers of the target compound) identified them as cyclooxygenase-2 (COX-2) inhibitors. This indicates that the acetyl group is part of a pharmacophore capable of interacting with the COX enzyme active site, thereby blocking the pathway responsible for inflammation and pain.

In another example, indole-chalcone hybrids containing a ketone function were found to induce a novel form of non-apoptotic cell death called methuosis in cancer cells. The activity of these compounds was dependent on the substituents on the indole ring, but the core structure containing the carbonyl was essential for the biological effect, demonstrating its role in initiating a specific cellular death pathway.

Positional Isomerism and Substituent Effects on Indole Ring Systems

The biological activity of substituted indoles is highly sensitive to the specific placement of functional groups on the heterocyclic ring. researchgate.net Changing the position of a substituent, such as the C-4 chlorine or the C-2 ethanone, to another location on the indole nucleus can drastically alter the compound's pharmacological profile by changing its shape, electronic distribution, and how it interacts with biological targets.

For example, SAR studies of indole derivatives as cysteinyl leukotriene (CysLT₁) receptor antagonists revealed that substitution at the C-4 position of the indole ring was the least favorable for activity compared to substitutions at other positions. nih.gov In the development of melatonin analogues, moving a methoxy (B1213986) group from the C-5 position to the C-4 position resulted in a significant drop in receptor binding affinity.

The importance of the substituent's position is further highlighted by comparing this compound with its positional isomers. Research on 1-(1H-indol-1-yl)ethanone derivatives showed activity as COX-2 inhibitors, a profile that may not be shared by the C-2 substituted analogue. This demonstrates that the specific arrangement of the ethanone and chloro groups on the indole scaffold is critical in determining which biological targets the molecule will interact with and what its ultimate effect will be.

Table 2: Effect of Substituent Position on Indole Activity This table summarizes findings on how the position of a functional group on the indole ring affects biological outcomes.

| Compound Class | Substituent & Position | Biological Target/Activity | Observation | Source |

|---|---|---|---|---|

| Indole Carboxylic Acids | Various substituents at C-4 | CysLT₁ Receptor | Substitution at C-4 was the least favorable for antagonist activity. | nih.gov |

| Melatonin Analogues | Methoxy group at C-4 (vs. C-5) | Melatonin Receptors | Moving the group to C-4 led to lower binding affinity. | |

| Biphenyl Peptidomimetics | Hydrophilic/phobic groups | Antimicrobial Activity | Varying the spatial positioning significantly impacted efficacy against Gram-negative bacteria. | |

| HIV-1 Fusion Inhibitors | Indole linkage at 5-6' or 5-5' (vs. 6-6') | gp41 Hydrophobic Pocket | Altering the linkage point reduced binding affinity and antiviral activity. | znaturforsch.com |

Analysis of Indole Tautomeric Forms (1H, 2H, 3H) and their Influence on Chemical Reactivity and Biological Interactions

The indole nucleus, a versatile scaffold in medicinal chemistry, can exist in different tautomeric forms, which significantly influences its chemical reactivity and biological interactions. mdpi.com While the 1H-indole form is the most stable and common, the 2H- and 3H-indole (indolenine) tautomers can also be present, particularly when substituted at various positions. The equilibrium between these tautomers is critical as structure dictates function. nih.govacs.org

For 2-acylindoles, such as this compound, the molecule predominantly exists in the 1H-tautomeric form. However, the presence of the acetyl group at the C2 position can influence the electron distribution within the indole ring. The reactivity of these compounds is often associated with the potential for the formation of intermediates that may resemble other tautomeric states during chemical reactions or biological interactions. For instance, 3-substituted 2-acetylindoles can be converted to oxindoles, indicating a rearrangement process that involves shifts in bonding and potential transient tautomeric forms. researchgate.net

The biological functionality of indole derivatives is directly linked to their specific tautomeric forms. nih.govacs.org Enzymes with tautomerase activity are known to exist, and their inhibition can alter therapeutic outcomes. acs.org For instance, indole-3-pyruvate exists in a dynamic equilibrium between its keto and enol tautomeric forms, and these different forms can have distinct biological activities and fates. nih.govacs.orgacs.org This highlights the importance of understanding the tautomeric preferences of any given indole derivative, as assuming the most stable form may lead to an incorrect interpretation of its biological action. acs.org

Structure-Activity Relationships Correlated with Specific Substitution Patterns on the Indole Nucleus

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole nucleus. Structure-activity relationship (SAR) studies have provided valuable insights into how different substitution patterns influence the therapeutic potential of these compounds.

For indole-2-carboxamides, a class of compounds structurally related to this compound, SAR studies have revealed key features for antimycobacterial activity. nih.gov It has been observed that:

N-1 Position: Hydrogen, alkyl, alkoxycarbonyl, or benzyl (B1604629) groups are generally well-tolerated at the N1-position of the indole ring. researchgate.net

C-2 Position: Alkoxycarbonyl and (hetero)arylcarbonyl groups at this position are favorable for activity. researchgate.net

C-4 Position: The presence of a chloro or bromo substituent at the 4- or 5-position is considered essential for potent activity against certain bacteria like Vibrio parahaemolyticus. nih.govnih.gov

C-5 and C-6 Positions: Hydrogen, halo, methyl, and methoxy groups are preferred at the 5- or 6-position of the indole moiety. researchgate.net Phenyl substitution at the 5-position has been shown to enhance hyaluronidase inhibitory activity in some aminomethyl indole derivatives. nih.govznaturforsch.com

C-7 Position: In some cases, a chloro-substitution at the 7-position can lead to inhibition of biofilm formation without affecting planktonic cell growth. nih.gov

The following table summarizes the effect of substitutions at various positions on the indole nucleus based on available research:

| Position | Favorable Substituents for Biological Activity | Reference(s) |

| N-1 | Hydrogen, alkyl, alkoxycarbonyl, benzyl | researchgate.net |

| C-2 | Alkoxycarbonyl, (hetero)arylcarbonyl | researchgate.net |

| C-4 | Chloro, Bromo | nih.govnih.gov |

| C-5 | Hydrogen, halo, methyl, methoxy, phenyl | researchgate.netnih.govznaturforsch.com |

| C-6 | Hydrogen, halo, methyl, methoxy | researchgate.net |

| C-7 | Chloro (for specific activities) | nih.gov |

These SAR findings are crucial for the rational design of new and more potent indole-based therapeutic agents.

Exploration of Preclinical Molecular Targets and Pathways

Inhibition of Key Enzymes (e.g., Protein Kinases, Tubulin, Hyaluronidase, Penicillin-Binding Proteins)

Indole derivatives, including analogues of this compound, have been shown to inhibit a variety of key enzymes implicated in disease processes.

Protein Kinases: The indole scaffold is a privileged structure in the design of protein kinase inhibitors. mdpi.com Certain indole derivatives have been found to inhibit protein kinases such as casein kinase 2 (CK2), tyrosine kinases (TrK), and cyclin-dependent kinases 4 and 6 (CDK). mdpi.com For instance, the maleimide (B117702) derivative MI-1, which contains a chloro-substituted phenyl ring, was designed as an ATP-competitive inhibitor of tyrosine kinases. mdpi.com Other indole-based compounds have shown inhibitory activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

Tubulin: A significant number of indole derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive anticancer agents. researchgate.netnih.govnih.gov These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.netnih.gov Arylthioindoles and 2-phenylindole (B188600) derivatives are among the classes of indole compounds that have demonstrated potent tubulin polymerization inhibition. nih.gov

Hyaluronidase: Hyaluronidases are enzymes that degrade hyaluronic acid and are involved in processes like inflammation and cancer progression. nih.govresearchgate.netresearchgate.net Several indole derivatives have been identified as hyaluronidase inhibitors. nih.govznaturforsch.comnih.gov Studies have shown that indole-2- and -3-carboxamide derivatives can exhibit good inhibitory effects, with substitutions like a p-fluoro benzyl ring on the indole nitrogen enhancing activity. nih.govresearchgate.net The lipophilicity of the compounds also appears to play a role in their inhibitory potency. nih.govznaturforsch.com

Penicillin-Binding Proteins (PBPs): While direct inhibition of PBPs by this compound is not explicitly detailed in the provided results, indole-based compounds have been explored for their antimicrobial properties. For example, indole-2-carboxamides have been developed as novel antitubercular agents that target the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for cell envelope synthesis. nih.govnih.gov This suggests that indole derivatives can target essential bacterial enzymes and proteins.

Modulation of Cellular Signaling Cascades (e.g., p53 Pathway, NF-κB Pathway, COX-2 Pathways)

Indole derivatives can exert their biological effects by modulating key cellular signaling cascades involved in cell survival, proliferation, and inflammation.

p53 Pathway: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Some indole compounds have been shown to interact with the p53 pathway. For example, treatment of human colon carcinoma HCT116 cells with the kinase inhibitor MI-1, which has a structure containing a substituted pyrrole-2,5-dione, did not show a significant difference in response between p53 wild-type and p53-null cells, suggesting its action may be independent of p53 status in this context. mdpi.com However, other studies have shown that indoxyl sulfate (B86663), an indole metabolite, can accelerate cellular senescence through a reactive oxygen species-NF-κB-p53 pathway. nih.gov

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. Indoxyl sulfate has been demonstrated to induce the phosphorylation of NF-κB p65, leading to cellular senescence and the expression of fibrotic genes in proximal tubular cells. nih.gov Inhibition of the NF-κB pathway could suppress these effects. nih.gov In macrophages, hypoxia-inducible factor 1α (HIF-1α) can modulate NF-κB activity, and tryptophan-derived indole metabolites can influence the Treg/Th17 balance, which is relevant in inflammatory conditions. frontiersin.org

COX-2 Pathways: Cyclooxygenase-2 (COX-2) is an enzyme involved in the production of prostaglandins, which mediate inflammation and pain. Some 2-acetylindole (B14031) derivatives have shown anti-inflammatory activity comparable to indomethacin, a known COX-2 inhibitor. researchgate.net Docking studies of some of these active compounds into the active site of the COX-2 enzyme have been performed to understand their mechanism of action. researchgate.net

Mechanisms Underlying Observed Anticancer Activities (e.g., BCL-2 Inhibition)

The anticancer activities of indole derivatives are multifaceted and involve various mechanisms, including the induction of apoptosis through the modulation of key regulatory proteins.

One of the significant mechanisms is the inhibition of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2). nih.gov By inhibiting Bcl-2, indole compounds can shift the balance towards pro-apoptotic proteins, leading to programmed cell death in cancer cells. For instance, the natural product derivative Mukonal, an indole alkaloid, exhibits its antitumor effect by controlling the level of Bcl-2, alongside enhancing the cleavage of PARP and caspase-3. nih.gov Furthermore, some synthetic indole derivatives have been shown to induce apoptosis through the inhibition of Mcl-1 and Bcl-2. mdpi.com

Interactions with Microbial Targets (e.g., Antibacterial and Antifungal Mechanisms)

Indole and its derivatives possess a broad spectrum of antimicrobial activities, targeting various microbial processes.

Antibacterial Mechanisms: Chloro-substituted indoles have demonstrated significant antibacterial and antibiofilm activities. nih.govnih.gov For example, 4-chloroindole (B13527) effectively inhibits the growth and biofilm formation of Vibrio parahaemolyticus. nih.govnih.gov The mechanism of action involves damaging the cell membrane and is bactericidal. nih.gov Quantitative structure-activity relationship (QSAR) analyses have indicated that chloro and bromo substitutions at the 4- or 5-position of the indole ring are crucial for this activity. nih.gov Other indole derivatives, such as indole-2-carboxamides, target specific bacterial enzymes like MmpL3, which is vital for the synthesis of the mycobacterial cell wall. nih.govnih.gov Some indole compounds have also been shown to inhibit bacterial DNA topoisomerase. mdpi.com

Antifungal Mechanisms: While the primary focus of the provided research is on antibacterial activity, some indole derivatives have also shown antifungal properties. For example, some 1-substitutedindole-2,3-dione-2-thiosemicarbazone derivatives displayed some, albeit limited, antifungal activity. researchgate.net The overuse of antibiotics has led to a search for new antimicrobial agents, and 1,3,4-oxadiazoline derivatives, some containing a 5-nitrofuran-2-yl substituent, have shown promise as both antibacterial and antifungal agents. nih.gov

Future Research Directions and Translational Prospects for Indole 2 Yl Ethanone Derivatives

Rational Design and Synthesis of Advanced Indole (B1671886) Analogues with Tuned Biological Specificity

The future development of indole-2-yl ethanone (B97240) derivatives will heavily rely on the rational design of new analogues to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. uliege.benih.gov For instance, in the development of indol-2-yl ethanones as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key enzyme in cancer immune escape, research has shown that the introduction of small substituents at the 5- and 6-positions of the indole ring is well tolerated. uliege.benih.govunamur.be

A study on 1H-indole-2-carboxamides, a structurally related class, revealed that introducing a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position on the indole ring enhanced potency for the CB1 receptor. nih.gov This highlights the importance of systematic modification of the indole core. The synthesis of these advanced analogues can be achieved through various established and novel chemical reactions. For example, the synthesis of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid, a key intermediate, involves steps like esterification, Friedel-Crafts acylation, reduction, and hydrolysis. nih.gov Furthermore, a series of indole ring-containing compounds have been designed and synthesized using Suzuki Coupling reactions to target the gp41 protein in HIV. nih.gov

The strategic design process involves modifying the core indole scaffold to optimize interactions with the target protein. This can include introducing polar groups to form hydrogen bonds with key residues, such as Gln575 and Gln577 in the gp41 pocket, or adding hydrophobic groups to increase binding affinity. nih.gov By systematically exploring substitutions on the indole and phenyl rings, researchers can fine-tune the electronic and steric properties of the molecules to achieve desired biological specificity. nih.govnih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Indole Derivatives

| Structural Modification | Target | Observed Effect on Activity | Reference |

|---|---|---|---|

| Introduction of small substituents (e.g., halogens) at the 5-position of the indole ring | Indoleamine 2,3-dioxygenase (IDO) | Generally well-tolerated; can lead to improved potency. | uliege.be |

| N-methylation of the indole ring | Indoleamine 2,3-dioxygenase (IDO) | Well-tolerated. | uliege.benih.gov |

| Introduction of a chloro or fluoro group at the C5 position of the indole ring | Cannabinoid Type 1 (CB1) Receptor | Enhanced modulation potency. | nih.gov |

| Introduction of short alkyl groups at the C3 position of the indole ring | Cannabinoid Type 1 (CB1) Receptor | Enhanced modulation potency. | nih.gov |

| Introduction of an aromatic hydrophobic group at the N1 position | HIV gp41 | Designed to increase hydrophobicity and binding. | nih.gov |

Integration of Advanced Computational Chemistry for De Novo Ligand Design and Optimization

Computational chemistry is an indispensable tool for accelerating the drug discovery process, from initial hit identification to lead optimization. acs.org For indole derivatives, in silico modeling has been employed to identify novel inhibitors for targets like B-cell lymphoma-2 (BCL-2) and to guide structural alterations to enhance selectivity and potency. orientjchem.org De novo drug design, a computational approach that generates novel molecular structures, is particularly promising. nih.gov This methodology can create new chemical entities based on information about a biological target (structure-based) or its known active ligands (ligand-based). nih.gov

The integration of these computational tools allows for the rapid screening of virtual libraries and the prioritization of candidates for synthesis, saving significant time and resources. frontiersin.org

Table 2: Computational Approaches in Indole Derivative Design

| Computational Method | Application | Objective | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes. | To understand binding interactions and guide structural modifications for improved affinity. | eurekaselect.comresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Developing statistical models linking chemical structure to biological activity. | To predict the activity of unsynthesized compounds and identify key structural features for activity. | nih.govresearchgate.net |

| De Novo Design | Generating novel molecular structures. | To create entirely new molecules with optimized properties for a specific target. | nih.govacs.org |

| AI-Powered Generative Models (GANs, VAEs) | Designing novel molecules with desired properties from scratch. | To explore chemical space efficiently and generate compounds with optimized potency and ADMET profiles. | frontiersin.org |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

While indole-2-yl ethanones have shown promise as IDO inhibitors, the versatility of the indole scaffold suggests they may interact with a wide range of biological targets. uliege.beunamur.be The indole ring system is a privileged structure in medicinal chemistry due to its ability to bind to numerous targets, leading to diverse pharmacological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. openmedicinalchemistryjournal.com Future research should focus on expanding the therapeutic applications of 1-(4-chloro-1H-indol-2-yl)ethanone and its analogues by screening them against a broader panel of biological targets.

For example, various indole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), as modulators of the CB1 receptor, and as antibacterial agents. nih.goveurekaselect.comnih.govresearchgate.net A series of indole-acrylonitrile derivatives showed significant growth inhibition against various human tumor cell lines, while others displayed potent antimicrobial activity. mdpi.com This demonstrates the potential to discover novel activities for existing scaffolds.

Target identification can be accomplished through a combination of computational prediction and experimental validation. Phenotypic screening, where compounds are tested for their effects on cell models of disease, can uncover unexpected activities. Subsequent target deconvolution can then identify the specific protein or pathway responsible for the observed effect. This approach can lead to the discovery of entirely new mechanistic pathways and therapeutic indications for this class of compounds.

Table 3: Potential Biological Targets for Indole-2-yl Ethanone Derivatives

| Biological Target Class | Specific Example(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Indoleamine 2,3-dioxygenase (IDO), Cyclooxygenase-2 (COX-2) | Oncology, Inflammation | uliege.beeurekaselect.comresearchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Type 1 (CB1) Receptor | Neurology, Pain Management | nih.gov |

| Apoptosis Regulators | B-cell lymphoma-2 (BCL-2) | Oncology | orientjchem.org |

| Bacterial Proteins | Penicillin-Binding Proteins | Infectious Diseases | nih.gov |

| Kinases | EGFR, BRAFV600E | Oncology | mdpi.com |

Development of Sustainable Synthesis Protocols for Indole-Based Compounds

As the development of indole-based therapeutics advances, there is a growing need for environmentally friendly and efficient synthesis methods. Green chemistry principles are increasingly being applied to the synthesis of indole derivatives to replace conventional methods that may use harsh reagents, toxic solvents, or metal catalysts. tandfonline.comresearchgate.net

Recent advances include the development of multicomponent reactions that assemble the indole core from simple, inexpensive starting materials in a single pot, often using benign solvents like ethanol and avoiding metal catalysts. rsc.orgrug.nlacs.org Microwave-assisted synthesis has also emerged as a rapid, efficient, and environmentally friendly technique for preparing indole derivatives. tandfonline.comresearchgate.net Other green approaches include the use of water as a solvent, solid acid catalysts that can be easily recovered and reused, and nanoparticle catalysts that offer high efficiency under solvent-free conditions. openmedicinalchemistryjournal.com For example, nano MgO has been used as an eco-friendly catalyst for the Friedel-Crafts alkylation of indoles with epoxides. openmedicinalchemistryjournal.com

These sustainable protocols not only reduce the environmental impact of chemical synthesis but can also offer advantages in terms of cost, safety, and yield. researchgate.netacs.org The development of scalable, green synthesis routes will be crucial for the eventual commercial production of drugs derived from the this compound scaffold.

Table 4: Comparison of Synthesis Methods for Indole Derivatives

| Synthesis Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Methods | Often require multi-step procedures, harsh conditions, and transition-metal catalysts. | Well-established and versatile. | researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Rapid, environment-friendly, high efficiency. | tandfonline.comresearchgate.net |

| Multicomponent Reactions | Combines three or more reactants in a single step to form the product. | High atom economy, operational simplicity, reduced waste. | rsc.orgrug.nlacs.org |

| Green Solvents | Utilizes environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact. | openmedicinalchemistryjournal.comrsc.org |

| Reusable Catalysts | Employs solid acid catalysts or nanoparticles that can be recovered and reused. | Cost-effective, reduced waste, economically and environmentally favorable. | openmedicinalchemistryjournal.com |

Bridging In Silico and In Vitro Findings for Preclinical Candidate Development

The successful translation of a promising compound from a computational hit to a preclinical candidate requires a tightly integrated, iterative cycle of design, synthesis, and testing. The journey begins with in silico methods, such as molecular docking and QSAR, to design and prioritize novel indole derivatives with high predicted activity and drug-like properties. orientjchem.orgnih.gov

These computational predictions must then be validated through chemical synthesis and in vitro biological evaluation. mdpi.com For instance, a study on indole-based thiadiazole derivatives used molecular docking to predict binding interactions with cholinesterase enzymes, which was then confirmed by in vitro assays showing potent inhibitory activity for the synthesized compounds. mdpi.com Similarly, indole-acrylonitrile derivatives were designed, synthesized, and then screened for antitumor activity, with the most potent compounds being further investigated. mdpi.com

This process is cyclical. The results from in vitro testing provide crucial feedback that is used to refine the computational models. mdpi.com This iterative refinement allows for the optimization of the chemical structure to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By bridging the gap between computational prediction and experimental reality, researchers can more efficiently navigate the complex path of drug discovery, increasing the likelihood of identifying a viable preclinical candidate for further development.

Table 5: Workflow for Integrating Computational and Experimental Approaches

| Step | Description | Methods | Outcome |

|---|---|---|---|

| 1. In Silico Design & Prioritization | Design of novel derivatives and prediction of their biological activity and properties. | Molecular Docking, QSAR, Pharmacophore Modeling, ADMET Prediction. | A prioritized list of virtual compounds for synthesis. |

| 2. Chemical Synthesis | Synthesis of the highest-priority compounds identified in the design phase. | Organic synthesis techniques (e.g., multicomponent reactions, Suzuki coupling). | Pure compounds for biological testing. |

| 3. In Vitro Biological Evaluation | Testing the synthesized compounds for activity against the intended biological target(s). | Enzyme inhibition assays, cell-based assays (e.g., cytotoxicity, antiproliferative). | Experimental activity data (e.g., IC50, GI50 values). |

| 4. SAR Analysis & Model Refinement | Analysis of the relationship between structure and activity; using experimental data to improve computational models. | Comparison of predicted vs. actual activity. | Refined computational models and a deeper understanding of SAR. |

| 5. Iterative Optimization | Using the refined models to design the next generation of improved compounds. | Return to Step 1 with new insights. | Lead compounds with optimized potency, selectivity, and drug-like properties. |

Q & A

Q. What are the recommended synthetic routes for 1-(4-chloro-1H-indol-2-yl)ethanone, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A Friedel-Crafts acylation or nucleophilic substitution strategy is typically employed. For example, analogous syntheses (e.g., 1-(4-((4-chlorobenzyl)oxy)phenyl)ethanone) involve refluxing 4-hydroxyacetophenone with a chlorinated reagent in ethanol using anhydrous KCO as a base (50 mmol, 6 hours) . Key optimizations include:

- Catalyst : Increasing KCO concentration enhances deprotonation of the indole nitrogen.

- Solvent : Ethanol balances polarity and boiling point (78°C) for efficient reflux.

- Monitoring : Reaction completion is tracked via TLC or HPLC.

Table 1 : Example Reaction Parameters

| Component | Quantity/Condition | Reference |

|---|---|---|

| Catalyst (KCO) | 50 mmol | |

| Solvent | Ethanol (50 mL) | |

| Reflux Duration | 6 hours |

Q. How should researchers approach the purification of this compound to achieve high purity?